4,4'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
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Overview
Description
4,4’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt is a complex organic compound. It is characterized by its biphenyl structure with azo linkages and sulfonic acid groups. Such compounds are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dichlorobiphenyl and a suitable boronic acid derivative.
Azo Coupling: The biphenyl core is then subjected to azo coupling reactions with diazonium salts derived from 3-aminonaphthalene-2,7-disulphonic acid.
Sulfonation: The final step involves sulfonation to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pH, and reaction times to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
Dyes and Pigments: The compound is used in the synthesis of dyes due to its vibrant color and stability.
Analytical Chemistry: It can be used as a reagent in various analytical techniques.
Biology and Medicine
Biological Staining: The compound may be used in staining biological tissues for microscopic analysis.
Drug Development: Its derivatives could be explored for potential pharmaceutical applications.
Industry
Textile Industry: Used in dyeing fabrics.
Paper Industry: Employed in coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding to various substrates. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((1,1’-Biphenyl)-4,4’-diyl)bis(azo)bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
- 4,4’-((3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
Uniqueness
The presence of the 3,3’-dichloro substituents in the biphenyl core distinguishes this compound from its analogs, potentially affecting its reactivity and binding properties. This uniqueness can influence its color properties and stability, making it suitable for specific industrial applications.
Properties
CAS No. |
83249-25-6 |
---|---|
Molecular Formula |
C32H22Cl2N6NaO12S4+ |
Molecular Weight |
904.7 g/mol |
IUPAC Name |
sodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonaphthalen-1-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H22Cl2N6O12S4.Na/c33-23-11-15(1-7-25(23)37-39-31-21-5-3-19(53(41,42)43)9-17(21)13-27(29(31)35)55(47,48)49)16-2-8-26(24(34)12-16)38-40-32-22-6-4-20(54(44,45)46)10-18(22)14-28(30(32)36)56(50,51)52;/h1-14H,35-36H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);/q;+1 |
InChI Key |
GCDYRJVWIWZWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)Cl)Cl)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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